molecular formula C9H10N2O3S B12662155 2',3'-Didehydro-2',3'-dideoxy-4-thiouridine CAS No. 122568-02-9

2',3'-Didehydro-2',3'-dideoxy-4-thiouridine

Cat. No.: B12662155
CAS No.: 122568-02-9
M. Wt: 226.25 g/mol
InChI Key: BGYINAMLWJTHHK-POYBYMJQSA-N
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Description

2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine is a synthetic nucleoside analog It is structurally similar to uridine but contains modifications that make it unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine typically involves multiple steps. One common method starts with uridine, which undergoes a series of chemical reactions to introduce the dehydro and dideoxy modifications, as well as the thiol group. The reaction conditions often require specific catalysts and solvents to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of 2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction can lead to the formation of fully saturated nucleoside analogs .

Scientific Research Applications

2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways, disrupting the synthesis and function of nucleic acids. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine is unique due to its specific modifications, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable tool in various research applications .

Properties

CAS No.

122568-02-9

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C9H10N2O3S/c12-5-6-1-2-8(14-6)11-4-3-7(15)10-9(11)13/h1-4,6,8,12H,5H2,(H,10,13,15)/t6-,8+/m0/s1

InChI Key

BGYINAMLWJTHHK-POYBYMJQSA-N

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=CC(=S)NC2=O

Canonical SMILES

C1=CC(OC1CO)N2C=CC(=S)NC2=O

Origin of Product

United States

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